molecular formula C16H11N7O2S B2824544 Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327529-01-0

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2824544
CAS No.: 1327529-01-0
M. Wt: 365.37
InChI Key: OBUQVTANFQWRQR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could make it more polar, affecting its solubility in different solvents.

Scientific Research Applications

Biological Activities of Related Compounds The study by Isloor, Kalluraya, and Pai (2010) discusses the synthesis of benzo[b]thiophene derivatives, including thiadiazoles and oxadiazoles, which have shown a wide spectrum of pharmacological properties. These compounds were screened for antibacterial, antifungal, and anti-inflammatory studies, with many showing potent effects (Isloor, Kalluraya & Pai, 2010).

Molecular Aggregation Studies Matwijczuk et al. (2016) conducted spectroscopic studies on thiadiazolyl benzene derivatives, which revealed insights into molecular aggregation processes. This study helps in understanding the behavior of similar compounds in various solvents (Matwijczuk et al., 2016).

Drug-Likeness and Antimicrobial Properties Pandya et al. (2019) synthesized compounds with 1,3,4-oxadiazolyl groups and evaluated their drug-likeness properties and antimicrobial activities. This provides a foundation for understanding the potential pharmaceutical applications of similar structures (Pandya et al., 2019).

Angiotensin II Receptor Antagonistic Activities Kohara et al. (1996) explored benzimidazole derivatives bearing thiadiazole and oxadiazole rings, demonstrating angiotensin II receptor antagonistic activities. This is relevant for cardiovascular research involving similar compounds (Kohara et al., 1996).

Anticancer Potential Das et al. (2023) designed boron-based benzo[c][1,2,5]oxadiazoles and thiadiazoles as potential anticancer agents. This highlights the importance of such compounds in developing new cancer therapies (Das et al., 2023).

Application in Semiconducting Polymers Chen et al. (2016) implemented benzo[d][1,2,3]thiadiazole in semiconducting polymers for various optoelectronic applications. This study expands the scope of these compounds beyond pharmaceuticals (Chen et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include testing it as a pharmaceutical, studying its photovoltaic properties, or exploring other potential uses .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7O2S/c24-16(9-2-3-11-12(6-9)22-26-21-11)23-7-10(8-23)15-19-14(20-25-15)13-17-4-1-5-18-13/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUQVTANFQWRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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